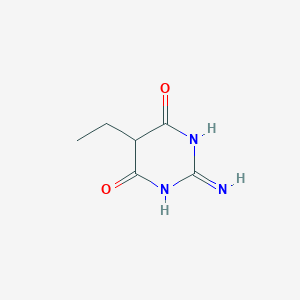

2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione

Descripción

2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with an ethyl group at the 5-position and amino and hydroxyl groups at the 2-, 4-, and 6-positions.

Propiedades

Fórmula molecular |

C6H9N3O2 |

|---|---|

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

5-ethyl-2-imino-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h3H,2H2,1H3,(H3,7,8,9,10,11) |

Clave InChI |

BWBGKYQZYPBQKA-UHFFFAOYSA-N |

SMILES canónico |

CCC1C(=O)NC(=N)NC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of dihydropyrimidines, including 2-amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione, exhibit antiproliferative effects against various cancer cell lines. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies indicate that certain dihydropyrimidine derivatives possess significant activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .

Biological Research

Enzyme Inhibition Studies

2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione has been utilized in studies examining its role as an inhibitor of various enzymes. For example, it can serve as a substrate or inhibitor for dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of chemotherapeutic agents like 5-fluorouracil. Understanding its interaction with DPD is crucial for optimizing cancer treatment regimens and mitigating toxicity .

Pharmacogenetic Research

The compound's relationship with genetic factors influencing drug metabolism has been a focus of pharmacogenetic studies. Variations in the DPD gene can affect patient responses to chemotherapy drugs metabolized by this enzyme. Identifying such genetic markers can help tailor personalized treatment plans .

Pharmaceutical Development

Quality Control in Pharmaceuticals

In the pharmaceutical industry, 2-amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione is employed as a reference standard for quality control assays of related pharmaceuticals. Its stability and known properties make it an essential component in method validation and regulatory compliance .

Formulation Development

The compound is also investigated for its potential use in drug formulations targeting specific therapeutic areas. Its chemical structure allows for modifications that can enhance bioavailability and therapeutic efficacy when incorporated into various delivery systems .

Summary of Research Findings

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of 4,6-diaryl pyrimidines based on the structure of 2-amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione and tested them against NCI cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Case Study 2: Pharmacogenetic Implications

Research involving patients undergoing treatment with 5-fluorouracil highlighted the significance of DPD activity levels in predicting treatment outcomes. Variants in the DPYD gene were correlated with severe toxicity cases, emphasizing the need for genetic screening prior to chemotherapy initiation.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Pharmacological and Toxicological Comparisons

Stability and Metabolic Considerations

- Degradation Pathways :

- The target compound’s 5-ethyl group may undergo hydroxylation to form derivatives like TP475, which exhibit altered binding and stability .

- Mysoline’s hexahydropyrimidine ring confers resistance to oxidation compared to dihydro analogs but introduces crystalluria risks due to malondiamide metabolites .

Actividad Biológica

2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to several bioactive molecules and has been studied for its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione can be represented as follows:

This structure features a dihydropyrimidine core with amino and ethyl substituents that are crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. For instance, certain synthesized analogs demonstrated activity against a range of bacteria and fungi. A study highlighted that compounds similar to 2-Amino-5-ethyl-1,5-dihydropyrimidine exhibited better antibacterial effects than standard drugs like Ciprofloxacin .

2. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has indicated that certain pyrimidine derivatives can inhibit tumor cell proliferation. Specifically, one study reported that related compounds showed significant antiproliferative effects on HeLa cells at concentrations lower than 10 μM . The mechanism is believed to involve DNA alkylation, leading to apoptosis in cancer cells.

The biological activity of 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- DNA Interaction : The potential for alkylation suggests that the compound can bind to DNA, disrupting replication and leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have focused on modifications at various positions on the pyrimidine ring to enhance selectivity and potency against specific biological targets:

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

- Antimicrobial Study : A series of synthesized 2-amino-pyrimidines were tested against various bacterial strains. Results indicated that some derivatives exhibited superior antibacterial activity compared to traditional antibiotics .

- Anticancer Research : Investigations into the antiproliferative properties of pyrimidine analogs showed significant inhibition of cancer cell growth in vitro. The most active compounds were identified based on their ability to induce apoptosis in HeLa cells at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with urea or thiourea derivatives under acidic or basic conditions. For example, analogous pyrimidine diones are synthesized via:

- Step 1 : Alkylation of β-keto esters to introduce the ethyl group.

- Step 2 : Cyclization with guanidine or substituted urea at 80–100°C in ethanol or acetic acid.

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Critical parameters include pH control (HCl/NaOH catalysis) and solvent polarity optimization to minimize byproducts .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., as demonstrated for N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide ).

- NMR spectroscopy : 1H NMR identifies NH2 protons (δ 6.5–7.0 ppm) and ethyl group splitting patterns; 13C NMR confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

- IR spectroscopy : Detects NH/OH stretches (3200–3500 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .

Q. What safety protocols are critical during handling?

- Methodological Answer : Based on pyrimidine derivative safety

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Storage : Airtight containers at 2–8°C, segregated from oxidizers.

- Spills : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments evaluating its pharmacological activity?

- Methodological Answer : Prioritize structure-activity relationship (SAR) studies:

- Antifungal assays : Broth microdilution (CLSI M27/M38 guidelines) against Candida albicans (MIC endpoint: 50% growth inhibition).

- Antitumor screening : MTT assay on HepG2/MCF-7 cells (72-hour exposure, IC50 via nonlinear regression).

- Controls : Include fluconazole (antifungal) and doxorubicin (antitumor) as benchmarks. Validate with triplicate runs and cytotoxicity counterscreens (e.g., HEK293 normal cells) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurity interference or assay variability. Mitigation strategies:

- Reproducibility : Use HPLC-purified compound (>95% purity) and standardized cell lines (≤20 passages).

- Assay standardization : Fix pH (e.g., 7.4 for cell assays), temperature (37°C), and serum concentration (10% FBS).

- Orthogonal validation : Compare colorimetric (MTT) vs. fluorometric (Resazurin) viability assays .

Q. What analytical methods validate purity and stability under storage?

- Methodological Answer :

- HPLC : C18 column, mobile phase = 10 mM ammonium acetate (pH 6.5)/acetonitrile (70:30), UV detection at 254 nm .

- Stability testing : Accelerated conditions (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation (e.g., hydrolysis of ethyl group).

- Impurity profiling : Use area normalization (ICH Q3A guidelines) for quantitation .

Q. How to address solubility challenges in in vitro assays?

- Methodological Answer :

- Co-solvents : Prepare stock in DMSO (≤1% final concentration) diluted in PBS or cell medium.

- Sonication : 30-second pulses at 25°C to disperse aggregates.

- Solubility enhancers : 2-hydroxypropyl-β-cyclodextrin (5% w/v) for in vivo studies. Pre-test solubility via dynamic light scattering .

Q. How to optimize reaction conditions for higher yields?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (0.1–1 eq. p-TsOH).

- Process monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane) or in-situ IR to track intermediate formation.

- Case study : Ethanol increased yield by 15% vs. DMF in analogous pyrimidine syntheses due to improved protonation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.